molecular formula C13H18ClNO3S B2396569 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine CAS No. 1207058-38-5

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2396569
CAS No.: 1207058-38-5
M. Wt: 303.8
InChI Key: HHKIFHXLHHNWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a methoxy group and a 3-chloro-2-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The 3-chloro-2-methylphenyl group is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-methoxypiperidine in the presence of a base, such as triethylamine, to form the desired sulfonamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine can be compared with other similar compounds, such as:

    2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide: This compound also contains a sulfonyl group attached to a substituted aromatic ring, but differs in the presence of a pyridine ring and diethylacetamide group.

    Pyrrolidine sulfonamides: These compounds have a similar sulfonamide structure but differ in the presence of a pyrrolidine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxy group and a 3-chloro-2-methylphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-10-12(14)4-3-5-13(10)19(16,17)15-8-6-11(18-2)7-9-15/h3-5,11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKIFHXLHHNWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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